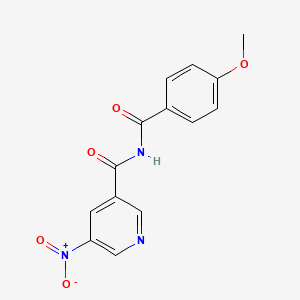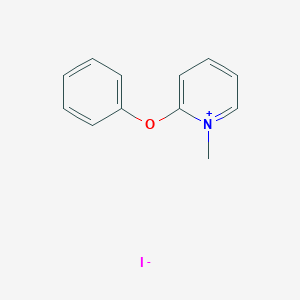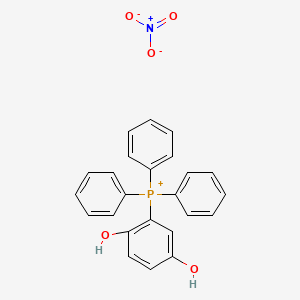
(2,5-Dihydroxyphenyl)(triphenyl)phosphanium nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dihydroxyphenyl)(triphenyl)phosphanium nitrate is a chemical compound with the molecular formula C24H20O2P It is known for its unique structure, which includes a phosphonium center bonded to a 2,5-dihydroxyphenyl group and three phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dihydroxyphenyl)(triphenyl)phosphanium nitrate typically involves the reaction of triphenylphosphine with 2,5-dihydroxybenzaldehyde under specific conditions. The reaction proceeds through the formation of a phosphonium salt, which is then converted to the nitrate form. The reaction conditions often include the use of solvents such as dichloromethane and the presence of a base like sodium hydroxide to facilitate the formation of the phosphonium salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2,5-Dihydroxyphenyl)(triphenyl)phosphanium nitrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include triphenylphosphine oxide, reduced phosphines, and substituted phosphonium salts
Wissenschaftliche Forschungsanwendungen
(2,5-Dihydroxyphenyl)(triphenyl)phosphanium nitrate has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: It is being investigated for its potential use in drug delivery systems and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of (2,5-Dihydroxyphenyl)(triphenyl)phosphanium nitrate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It can also interact with biological membranes, affecting their permeability and function. The pathways involved in these interactions include coordination chemistry and redox reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (2,5-Dihydroxyphenyl)(triphenyl)phosphanium nitrate include:
- (2,5-Diethoxyphenyl)(triphenyl)phosphanium iodide
- (2,5-Dihydroxyphenyl) diphenylphosphine oxide
- Triphenylphosphine derivatives
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a phosphonium center with a 2,5-dihydroxyphenyl group.
Eigenschaften
CAS-Nummer |
58359-80-1 |
|---|---|
Molekularformel |
C24H20NO5P |
Molekulargewicht |
433.4 g/mol |
IUPAC-Name |
(2,5-dihydroxyphenyl)-triphenylphosphanium;nitrate |
InChI |
InChI=1S/C24H19O2P.NO3/c25-19-16-17-23(26)24(18-19)27(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22;2-1(3)4/h1-18H,(H-,25,26);/q;-1/p+1 |
InChI-Schlüssel |
UFJBDQMKNYKTEZ-UHFFFAOYSA-O |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=C(C=CC(=C4)O)O.[N+](=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-([1,1'-Biphenyl]-4-yl)-4-methyl-5-phenylpyridine](/img/structure/B14617653.png)
![1-(2-Propylpyrazolo[1,5-a]pyridin-3-yl)butan-1-one](/img/structure/B14617666.png)
![1-[(3-Isocyanatopropyl)sulfanyl]nonane](/img/structure/B14617670.png)
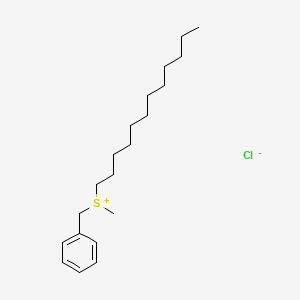
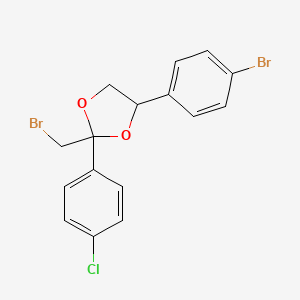
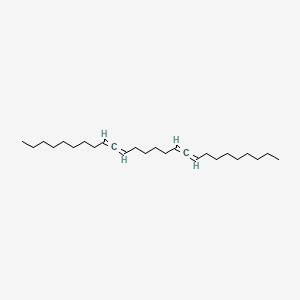
![2,2-Dimethylpropane-1,3-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;oxepan-2-one](/img/structure/B14617699.png)
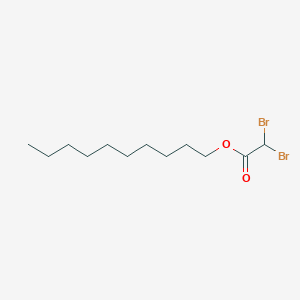

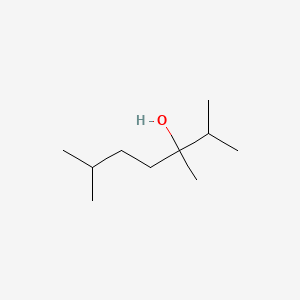
![2-[(E)-(2-Methoxy-4-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14617721.png)
